2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole-3-thioacetamide derivative characterized by a 4-amino-5-(3-methylphenyl)triazole core linked via a sulfanyl group to an acetamide moiety substituted with a 5-chloro-2-methoxyphenyl group. Key structural features include:
- Triazole ring: The 4-amino group and 3-methylphenyl substitution at position 5 enhance electronic and steric interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-4-3-5-12(8-11)17-22-23-18(24(17)20)27-10-16(25)21-14-9-13(19)6-7-15(14)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMWRKTVSXDOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves a multi-step process starting from basic organic substrates. The first step often includes the formation of the triazole ring through a cyclization reaction. Subsequently, the triazole ring is functionalized with an amino group and a 3-methylphenyl group. The acetamide linkage is formed in a separate reaction, involving the use of sulfanyl intermediates and then attaching the 5-chloro-2-methoxyphenyl group.
Industrial Production Methods
For large-scale production, the synthesis is optimized to improve yield and reduce costs. Advanced techniques such as continuous flow chemistry can be employed, enabling better control over reaction conditions, such as temperature and pressure, and enhancing product purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involving agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, converting ketone groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorinating agents such as thionyl chloride, and nucleophiles like amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, it has been studied for its potential pharmacological properties. The compound’s triazole moiety is known for its antifungal, antibacterial, and anticancer activities. Researchers are exploring its effectiveness as a therapeutic agent, targeting specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure offers opportunities for innovation in material science and industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it may inhibit specific enzymes or interfere with molecular pathways critical for the survival of pathogens or cancer cells. The triazole ring, in particular, plays a crucial role in binding to biological targets, disrupting their normal function.
Comparison with Similar Compounds
Key Observations :
- Triazole Core Modifications: The target compound’s 3-methylphenyl group (vs.
- Acetamide Tail : The 5-chloro-2-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance metabolic stability compared to simpler aryl groups (e.g., 3-methylphenyl in AS111) .
Table 2: Anti-Inflammatory and Anti-Exudative Activities
Key Observations :
- Anti-Inflammatory Potency : AS111’s higher activity than diclofenac highlights the importance of the 2-pyridyl group in the triazole core. The target compound’s 3-methylphenyl group may offer similar or modified efficacy due to its bulkier hydrophobic profile .
- Anti-Exudative Effects : Furan-containing analogs (3.1–3.21) show that heterocyclic substitutions (e.g., furan vs. phenyl) modulate activity, suggesting the target compound’s 3-methylphenyl group may optimize solubility and target engagement .
Physicochemical and Pharmacokinetic Considerations
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to (reflux with KOH and chloroacetamide), though yields and purification steps for chloro/methoxy-substituted derivatives may require optimization .
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C20H22ClN5OS
- Molecular Weight: 433.93 g/mol
- CAS Number: 694457-94-8
The biological activity of triazole derivatives often involves interaction with various biological targets. The specific compound is believed to act through:
- Aryl Hydrocarbon Receptor (AhR) Modulation: Compounds in this class have shown to interact with AhR, influencing gene expression related to xenobiotic metabolism and cellular proliferation.
- Enzyme Inhibition: Triazoles can inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties:
- Cell Line Studies: In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, compounds similar to this compound showed IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT116 | 6.2 |
| Compound C | T47D | 43.4 |
Antimicrobial Activity
Triazole compounds have also been noted for their antimicrobial effects:
- Bacterial Inhibition: Studies have shown that some derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles is another area of interest:
- Cytokine Modulation: Certain compounds have been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research investigated the effects of a triazole derivative similar to our compound on breast cancer cells. The results indicated a significant reduction in cell viability correlated with increased apoptosis markers .
Case Study 2: Antimicrobial Properties
Another research article highlighted the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli, showing promise for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
